![molecular formula C11H13NO B2928563 N-methyl-2,3-dihydro-1H-indene-1-carboxamide CAS No. 132896-12-9](/img/structure/B2928563.png)
N-methyl-2,3-dihydro-1H-indene-1-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized Derivatives
Research by Mosslemin et al. (2013) describes a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides for the synthesis of functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. This process highlights the versatility of N-methyl-2,3-dihydro-1H-indene-1-carboxamide in producing various chemical derivatives (Mosslemin et al., 2013).
Molecular Conformation Analysis
A study by Doriguetto et al. (2009) focused on the structural characterization of a racemic indan derivative related to this compound. This research provides insight into the molecular conformation and crystal packing of such compounds, which is crucial for understanding their chemical behavior (Doriguetto et al., 2009).
Therapeutic Potential and Applications
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Zhu et al. (2019) synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides as selective DDR1 inhibitors. This research underscores the potential of this compound derivatives in therapeutic applications, particularly in inhibiting DDR1 signaling in pancreatic cancer (Zhu et al., 2019).
Cancer Imaging and Diagnosis
In a study conducted by Wang et al. (2005), derivatives of this compound were used to synthesize a potential PET tracer for imaging cancer tyrosine kinase. This application demonstrates the compound's role in the development of diagnostic tools for cancer (Wang et al., 2005).
Chemical Reactions and Mechanisms
Cascade Reactions for Diverse Derivatives
Magar and Lee (2013) described a process involving 1-diazonaphthalen-2(1H)-ones to synthesize diverse indene derivatives, showcasing the reactivity and adaptability of this compound in various chemical reactions (Magar & Lee, 2013).
Cyclocarbonylation Reactions
Research by Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method for the synthesis of 1H-inden-1-ones. This study illustrates another chemical reaction pathway involving this compound, emphasizing its potential in synthetic chemistry (Pi et al., 2010).
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The compound is a powder at room temperature , which could influence its bioavailability.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-indene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLXPLVEIGDSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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